molecular formula C10H11NO3 B13576645 4-(4-Hydroxyphenyl)morpholin-3-one

4-(4-Hydroxyphenyl)morpholin-3-one

Cat. No.: B13576645
M. Wt: 193.20 g/mol
InChI Key: BKGRSLTXGCMCMN-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)morpholin-3-one is a chemical compound that belongs to the class of morpholines. Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups. This particular compound is characterized by the presence of a hydroxyphenyl group attached to the morpholinone ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the morpholinone ring. Common catalysts used in this reaction include acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4-(4-oxophenyl)morpholin-3-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)morpholin-3-ol.

    Substitution: Formation of 4-(4-halophenyl)morpholin-3-one.

Scientific Research Applications

4-(4-Hydroxyphenyl)morpholin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . The compound binds to the active site of these enzymes, preventing substrate binding and subsequent catalysis. This inhibition is primarily mediated by hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)morpholin-3-one can be compared with other similar compounds such as:

The presence of the hydroxyphenyl group in this compound imparts unique properties, such as increased solubility in water and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(4-hydroxyphenyl)morpholin-3-one

InChI

InChI=1S/C10H11NO3/c12-9-3-1-8(2-4-9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2

InChI Key

BKGRSLTXGCMCMN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)O

Origin of Product

United States

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